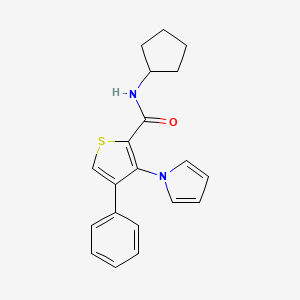

N-cyclopentyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Descripción

N-cyclopentyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative characterized by a cyclopentyl group attached to the amide nitrogen, a phenyl substituent at the 4-position of the thiophene ring, and a 1H-pyrrol-1-yl moiety at the 3-position.

The synthesis of such compounds typically involves coupling reactions between thiophene carboxylic acid derivatives and appropriately substituted amines.

Propiedades

IUPAC Name |

N-cyclopentyl-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS/c23-20(21-16-10-4-5-11-16)19-18(22-12-6-7-13-22)17(14-24-19)15-8-2-1-3-9-15/h1-3,6-9,12-14,16H,4-5,10-11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQXYXDPGDCKRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the construction of the thiophene core. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a thiophene derivative with a phenyl boronic acid under palladium catalysis

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: N-cyclopentyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed on the carboxamide group to yield amines.

Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene or pyrrole rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Primary, secondary, or tertiary amines.

Substitution: Substituted thiophenes or pyrroles.

Aplicaciones Científicas De Investigación

Chemistry and Biology: N-cyclopentyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. Its unique structure makes it a candidate for drug development and as a chemical probe in biological research.

Medicine: In the medical field, this compound has shown promise in preclinical studies for its potential therapeutic effects. It may be explored for use in treating various diseases, such as infections, inflammation, and oxidative stress-related conditions.

Industry: The compound's properties make it suitable for use in organic materials and as a building block in the synthesis of more complex molecules. Its applications in the chemical industry include the development of new materials and intermediates for pharmaceuticals and agrochemicals.

Mecanismo De Acción

Molecular Targets and Pathways: The exact mechanism of action of N-cyclopentyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. The compound may modulate signaling pathways involved in inflammation, oxidative stress, and microbial resistance.

Comparación Con Compuestos Similares

N-pentyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (F423-0075)

- Substituent : A linear pentyl chain replaces the cyclopentyl group.

- Hydrophobicity (logP) is likely similar to the target compound, though solubility may be slightly higher due to reduced rigidity .

N-(4-butylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (F423-0015)

- Substituent : A 4-butylphenyl group introduces an aromatic ring, increasing molecular weight and hydrophobicity.

- Properties : The arylalkyl substituent likely reduces solubility compared to aliphatic groups (e.g., cyclopentyl or pentyl) due to enhanced π-π stacking interactions and higher logP (~5 estimated). Permeability may also be lower due to increased molecular bulk .

N-alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamide Derivatives

- Substituent : A benzimidazole ring replaces the pyrrole and phenyl groups.

- Properties : These compounds exhibit moderate solubility (30–50 μg/mL) and good permeability (≥30 × 10⁻⁶ cm/s), with logP values between 3–4. The benzimidazole moiety may enhance target affinity but reduce metabolic stability compared to pyrrole-containing analogues .

Physicochemical and Pharmacokinetic Properties

The table below summarizes inferred properties of the target compound and its analogues based on structural and empirical

*Calculated based on molecular formula.

Key Observations:

Solubility : The cyclopentyl group’s rigidity and moderate hydrophobicity may result in lower solubility compared to linear alkyl chains (e.g., pentyl) but higher solubility than arylalkyl substituents (e.g., 4-butylphenyl).

Permeability : Cyclopentyl’s balanced steric profile may support better membrane permeability than bulkier aryl groups but slightly lower than flexible alkyl chains.

Metabolic Stability : Cyclic aliphatic groups like cyclopentyl are generally more metabolically stable than linear alkyl chains, which are prone to oxidation .

Actividad Biológica

N-cyclopentyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Its unique structure, which includes a thiophene ring, a phenyl group, and a pyrrole ring, makes it a subject of interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Antimicrobial Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines in immune cells. This suggests that this compound may be beneficial in managing inflammatory conditions such as arthritis or inflammatory bowel disease.

Anticancer Activity

Preclinical studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models. The specific pathways involved include modulation of cell cycle regulators and activation of apoptotic signaling cascades.

The biological activity of this compound is believed to involve interactions with specific molecular targets:

- Receptor Binding : The compound may bind to and modulate the activity of various receptors involved in cellular signaling.

- Enzyme Inhibition : It may inhibit enzymes critical for cellular processes, leading to altered metabolism and cell death.

- Gene Expression Modulation : The compound can influence gene expression patterns related to inflammation and cancer progression.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiophene derivatives, including this compound. The results indicated that this compound exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects were assessed using a murine model of inflammation. Administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.

Study 3: Cancer Cell Line Studies

Research conducted on various cancer cell lines revealed that this compound induced apoptosis through caspase activation pathways. The compound was effective at nanomolar concentrations, indicating its potency as an anticancer agent.

Data Table: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.